molecular formula C18H22N2O2 B1384917 N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide CAS No. 1020723-87-8

N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide

Cat. No.: B1384917
CAS No.: 1020723-87-8
M. Wt: 298.4 g/mol
InChI Key: WTBPCAFGGGHBAN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide (CAS 1020723-87-8) is a benzamide derivative supplied with a minimum purity of 95% . This compound is provided as a solid and requires storage at -4°C for near-term use (1-2 weeks) or -20°C for long-term preservation (1-2 years) to ensure stability . Benzamide derivatives are a significant focus in medicinal chemistry due to their wide range of biological activities. Researchers have identified various structural analogs, such as 2-(2-phenoxyacetamido)benzamides, which demonstrate potent in vitro antiproliferative activity against human cancer cell lines, including K562 chronic myelogenous leukemia cells . Other studies on N-(5-arylpyrazin-2-yl)-benzamide derivatives have revealed specific activity against lepidopteran insects, with research indicating a mechanism of action related to the inhibition of chitin biosynthesis . Furthermore, N-benzyloxyphenyl benzamides have been explored as potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, showing promising oral bioavailability and brain exposure in murine models . The structural features of this compound make it a compound of interest for further investigation in these and other biochemical research areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-17-7-5-4-6-15(17)18(21)20-16-10-14(19)9-8-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBPCAFGGGHBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final benzamide product by reacting with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
  • Reactivity : It can undergo oxidation to form nitro derivatives or be reduced to yield corresponding amines, making it valuable for developing new synthetic pathways in organic chemistry.

Biology

  • Enzyme Inhibition : N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide has shown potential as an enzyme inhibitor, impacting metabolic pathways and cellular functions. Its inhibitory effects can be crucial in studying enzyme mechanisms and developing therapeutic agents .
  • Antimicrobial and Antioxidant Activities : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents. Its antioxidant capacity also positions it as a potential therapeutic agent against oxidative stress-related diseases.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating various diseases, particularly those related to enzyme dysregulation. Its ability to inhibit specific enzymes may lead to applications in cancer treatment and other conditions where enzyme activity plays a critical role .
  • Drug Development : As a part of drug discovery efforts, this compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. Its high gastrointestinal absorption rates indicate potential for oral bioavailability .

Industrial Applications

  • Material Science : This compound can be utilized in the development of new materials due to its unique chemical properties. Research into polymerization processes involving this compound could lead to innovative materials with specialized functions.
  • Chemical Processes : In industrial chemistry, this compound may be employed in various chemical processes, including catalysis and the synthesis of fine chemicals.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Enzyme Inhibition Research : Research focused on the inhibition of specific kinases by this compound showed promising results in reducing cell proliferation in cancer cell lines, indicating its therapeutic potential.
  • Material Development : Investigations into the polymerization of this compound have led to the creation of novel materials with enhanced mechanical properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Alkoxy Substituents

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide (CAS 1020054-97-0)
  • Key Differences :
    • The alkoxy group is positioned at the 3 -position of the benzamide ring (vs. 2 -isobutoxy in the target compound).
    • The substituent is isopropoxy (branched C3 alkoxy) instead of isobutoxy (branched C4 alkoxy).
  • The shorter isopropoxy chain reduces lipophilicity (predicted logP: ~3.2) compared to isobutoxy (predicted logP: ~3.7), influencing solubility and membrane permeability .
N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020053-93-3)
  • Key Differences :
    • The aniline moiety contains a 2-fluoro substituent instead of 2-methyl .
    • The alkoxy group is isopentyloxy (C5 alkoxy) at the 3-position.
  • The longer isopentyloxy chain increases lipophilicity (predicted logP: ~4.1), which may improve tissue penetration but reduce aqueous solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Alkoxy Substituent Aniline Substituents
N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide Not Available C18H22N2O2 ~298.38 2-isobutoxy 5-amino-2-methyl
N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide 1020054-97-0 C17H20N2O2 284.35 3-isopropoxy 5-amino-2-methyl
N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide 1020053-93-3 C18H21FN2O2 316.37 3-isopentyloxy 5-amino-2-fluoro

Biological Activity

N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Contributes to its reactivity and potential biological interactions.
  • Methyl Group : Influences hydrophobicity and binding properties.
  • Isobutoxy Group : Enhances solubility and may affect the compound's pharmacokinetics.
  • Benzamide Core : Provides a framework for various chemical reactions.

The molecular formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2} with a molecular weight of 298.39 g/mol .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antimicrobial Activity : The compound may inhibit microbial growth by interfering with essential processes such as cell wall synthesis, protein synthesis, or DNA replication . It is thought to target microbial proteins or enzymes critical for survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, including tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to altered cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The following table summarizes its effectiveness against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent, potentially useful in treating infections caused by resistant strains .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been explored for its antioxidant capabilities. The compound can scavenge free radicals and reduce oxidative stress in cellular models, which is critical in preventing cellular damage associated with various diseases.

Case Studies

  • In Vitro Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results showed a significant reduction in microbial viability at concentrations as low as 15 µg/mL, indicating strong potential for clinical applications .
  • Toxicological Assessment :
    Another investigation assessed the cytotoxicity of the compound using human cell lines. The results demonstrated that this compound had a favorable safety profile with low cytotoxicity at therapeutic concentrations, supporting its further development as a therapeutic agent .

Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : Investigated for potential drug development due to its biological activities.
  • Chemical Biology : Used as a tool compound to study enzyme inhibition and microbial resistance mechanisms.
  • Material Science : Explored for its properties in developing new materials with antimicrobial characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide?

  • Methodological Answer : A common approach involves coupling 2-isobutoxybenzoic acid derivatives with 5-amino-2-methylaniline. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., EDC/HOBt).
  • Amide bond formation under inert conditions (N₂ atmosphere) to minimize oxidation of the amino group.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
  • Critical parameters: Stoichiometric control of the amine (1.2 equivalents) and reaction monitoring by TLC or HPLC .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the isobutoxy group and aromatic substitution patterns. For example, the methine proton in isobutoxy (–OCH(CH₂CH₃)₂) appears as a septet (δ 3.8–4.2 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) consistency with theoretical mass.
  • FT-IR : Validate amide carbonyl stretch (~1650–1680 cm⁻¹) and primary amine N–H stretches (~3300–3500 cm⁻¹).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Protect from light in amber vials under inert gas (argon) at –20°C to prevent oxidation of the primary amine.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid skin contact (irritant potential noted in safety data) .

Advanced Research Questions

Q. How can low yields in the amide coupling step be addressed?

  • Methodological Answer :

  • Optimization Strategies :
  • Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity of acyl intermediates.
  • Replace traditional solvents (THF) with polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Employ microwave-assisted synthesis (80–100°C, 30 min) for accelerated kinetics .
  • Troubleshooting : Monitor pH in aqueous workup (pH ~7–8) to prevent premature precipitation.

Q. What experimental approaches resolve conflicting NMR and mass spectrometry data?

  • Methodological Answer :

  • Orthogonal Techniques :
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for structure refinement (e.g., distinguishing isobutoxy vs. tert-butoxy groups) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., meta vs. para substitution on the benzamide ring) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns in HRMS.

Q. How to design assays for evaluating biological activity (e.g., antimicrobial potential)?

  • Methodological Answer :

  • In Vitro Screening :
  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; use DMSO as a negative control .
  • MIC Determination : Serial dilution in Mueller-Hinton broth (18–24 hr incubation, 37°C).
  • Mechanistic Studies :
  • Fluorescence Microscopy : Assess membrane disruption using propidium iodide uptake.
  • Enzyme Inhibition : Target-specific assays (e.g., dihydrofolate reductase for antifolate activity).

Q. What strategies mitigate discrepancies in cytotoxicity studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Validation :
  • Use multiple cell lines (e.g., HeLa, MCF-7) and replicate experiments (n ≥ 3).
  • Include positive controls (e.g., doxorubicin) and normalize data to cell viability (MTT assay).
  • Metabolic Profiling : LC-MS/MS to rule out off-target effects from metabolite interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.